Deferasirox Ethyl Ester-d5 is a derivative of Deferasirox, an oral iron chelator primarily used in the treatment of chronic iron overload conditions, such as those resulting from repeated blood transfusions in patients with conditions like thalassemia and sickle cell disease. The "d5" designation indicates that this compound is isotopically labeled with deuterium, which enhances its utility in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy.
The compound is synthesized as part of research efforts to develop isotopically labeled analogs of pharmaceutical agents, facilitating studies on their pharmacokinetics and metabolic pathways. Deferasirox Ethyl Ester-d5 serves as a reference standard for these analyses, allowing researchers to trace the compound's behavior in biological systems more accurately .
Deferasirox Ethyl Ester-d5 is classified as an iron chelator. Its primary function is to bind free iron ions in the body, thereby preventing the toxic effects associated with iron overload. This compound falls under the category of organic compounds due to its carbon-based structure and is specifically categorized within the class of chelating agents.
The synthesis of Deferasirox Ethyl Ester-d5 involves several key steps, primarily starting from Deferasirox. The synthesis can be achieved through a series of chemical reactions that incorporate deuterium into the ethyl ester moiety.
Technical details regarding reaction conditions (temperature, time, and catalysts) are crucial for optimizing yield and purity during synthesis .
The molecular structure of Deferasirox Ethyl Ester-d5 can be described using its chemical formula and structural representation:
The compound features a central phenolic structure with an attached ethyl ester group. The incorporation of deuterium affects its physical properties, including its NMR spectra, which can be used for structural elucidation.
Deferasirox Ethyl Ester-d5 participates in various chemical reactions typical for chelating agents:
These reactions are critical for understanding both the therapeutic efficacy and potential side effects when administered in biological systems .
The mechanism by which Deferasirox Ethyl Ester-d5 exerts its effects primarily involves the chelation of excess iron within the body:
Data from pharmacological studies indicate that this mechanism is crucial for preventing organ damage associated with chronic iron accumulation .
Relevant data from studies indicate that these properties influence both its therapeutic application and analytical detection methods .
Deferasirox Ethyl Ester-d5 has significant applications in scientific research:
The deuterium labeling pattern in Deferasirox Ethyl Ester-d5 follows a specific substitution scheme where five hydrogen atoms (H) in the ethyl ester moiety are replaced by deuterium atoms (D), resulting in the molecular formula C₂₃H₁₄D₅N₃O₄ [2]. This isotopic enrichment generates a +5 atomic mass unit (amu) shift relative to the non-deuterated analog. The complete deuteration of the ethyl group (-CD₂-CD₃) is confirmed through examination of the SMILES notation: OC1=CC=CC=C1C2=NN(C3=CC=C(C(OC([2H])(C([2H])([2H])[2H])[2H])=O)C=C3)C(C4=C(O)C=CC=C4)=N2 [2] [9]. This selective labeling ensures minimal disturbance to the molecule's chemical behavior while providing a robust mass spectrometric handle for detection.
Table 1: Position-Specific Deuterium Distribution in Deferasirox Ethyl Ester-d5
Molecular Segment | Atom Positions | Deuteration Pattern | Mass Contribution |
---|---|---|---|
Ethyl Ester Group | Ethoxy methylene (-O-CH₂-) | -O-CD₂- | +2 amu |
Ethyl Ester Group | Ethyl methyl (-CH₃) | -CD₃ | +3 amu |
Triazole-Benzene Core | Remainder | Undeuterated | 0 amu |
Comparative analysis reveals that deuterium incorporation induces negligible steric alterations while creating measurable spectroscopic differences. The core structure maintains the triazole-linked bis(2-hydroxyphenyl) framework connected to the ethyl benzoate moiety, identical to the non-deuterated Deferasirox Ethyl Ester (C₂₃H₁₉N₃O₄, MW 401.41) [1] [5]. However, vibrational spectroscopy demonstrates distinct C-D stretching frequencies at 2050-2200 cm⁻¹, absent in the non-deuterated analog. The molecular weight difference of precisely 5 amu (406.45 vs. 401.41) provides unambiguous mass separation in LC-MS applications [2] [4]. X-ray crystallographic studies of the non-deuterated compound reveal a planar triazole-benzoate configuration, suggesting deuterium introduction at the non-planar ethyl terminus likely preserves this crystallographic arrangement [1].
Deferasirox Ethyl Ester-d5 exhibits DMSO solubility with limited aqueous dissolution, mirroring the behavior of its non-deuterated counterpart which demonstrates slight solubility in methanol upon heating [1] [4]. Stability assessments indicate optimal integrity preservation at refrigerated conditions (recommended storage at +4°C), with thermal degradation observed above 150°C [4] [9]. Accelerated stability studies in deuterated DMSO solutions reveal <2% deuteration loss over 30 days at 4°C, confirming the robustness of the carbon-deuterium bonds under analytical storage conditions. The compound's solid form shows exceptional photostability due to the conjugated triazole-benzene system, with no detectable degradation after 500 lux-hours of light exposure [4].
Table 2: Solubility Profile Comparison
Solvent System | Deferasirox Ethyl Ester-d5 | Non-Deuterated Analog |
---|---|---|
Dimethyl Sulfoxide (DMSO) | Soluble (≥5 mg/mL) | Soluble (≥5 mg/mL) [1] |
Methanol | Slightly soluble (heated) | Slightly soluble (heated) [1] |
Water | Insoluble (<0.1 mg/mL) | Insoluble (<0.1 mg/mL) |
Simulated Gastric Fluid | Insoluble | Insoluble |
Experimental determination of the logarithmic partition coefficient (LogP) for non-deuterated Deferasirox Ethyl Ester reveals a value of 4.19, indicating significant hydrophobicity consistent with its limited aqueous solubility [5]. Theoretical modeling suggests a slightly reduced LogP (≈4.15) for the deuterated analog due to the deuterium's stronger bonding reducing hydrogen bonding propensity with the aqueous phase. Acid dissociation constant (pKa) predictions for the phenolic hydroxyl groups indicate a pKa of 8.02±0.35 [1], with deuterium substitution expected to minimally increase this value by ≤0.1 units due to isotopic effects on acidity. The benzoate ester group remains hydrolysis-resistant under physiological pH conditions, though alkaline conditions (pH>10) induce measurable ester cleavage in both analogs [1] [6].
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9